molecular formula C20H17FN4O2S B4553647 N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No.: B4553647
M. Wt: 396.4 g/mol
InChI Key: SZZDQIUNADTHQL-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.10562513 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Applications of Structural Analogs

Antipsychotic Potential

Research on compounds with structural similarities, particularly involving pyrazol-5-ols, indicates potential antipsychotic applications. These compounds have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, which is a common mechanism for many clinically available antipsychotic agents. The studies focus on the synthesis and pharmacological evaluation of these compounds, highlighting their activity in reducing spontaneous locomotion in mice without causing ataxia, a significant advantage over existing antipsychotics (Wise et al., 1987).

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of compounds structurally related to the specified molecule. For example, studies on imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogs have explored their potential as anticonvulsants. These compounds, synthesized and tested for their activity, have shown promise in this therapeutic area, indicating the potential for related compounds to serve similar roles (Kelley et al., 1995).

Antituberculosis Activity

Compounds featuring benzylamino and thiazole moieties have been evaluated for their activity against Mycobacterium tuberculosis, demonstrating significant antituberculosis potential. These studies emphasize the design, synthesis, and evaluation of such compounds, with certain analogs showing promising activity against tuberculosis in vitro, highlighting the importance of structural features in mediating biological activity (Jeankumar et al., 2013).

Antimicrobial and Anti-inflammatory Properties

Further research into pyrazole hydrazides and their derivatives has unveiled potent antimicrobial activities. These studies suggest that the structural framework of such compounds can be tailored to enhance their efficacy against various microbial strains, providing a basis for the development of new antimicrobial agents. The exploration of these compounds' anti-inflammatory and analgesic properties further extends their potential therapeutic applications (Gunasekar et al., 2021).

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-12-19(13(2)25(23-12)11-14-5-7-15(21)8-6-14)22-20(26)16-10-17(27-24-16)18-4-3-9-28-18/h3-10H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZDQIUNADTHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 2
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 3
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 5
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 6
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide

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